Poly-L-aspartate
Poly-L-aspartate
Aspartic Acid is a non-essential amino acid in humans, Aspartic Acid has an overall negative charge and plays an important role in the synthesis of other amino acids and in the citric acid and urea cycles. Asparagine, arginine, lysine, methionine, isoleucine, and some nucleotides are synthesized from aspartic acid. Aspartic acid also serves as a neurotransmitter. (NCI04)
L-Aspartic acid, also known as L-aspartate or 2-aminosuccinate, belongs to the class of organic compounds known as aspartic acid and derivatives. Aspartic acid and derivatives are compounds containing an aspartic acid or a derivative thereof resulting from reaction of aspartic acid at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. L-Aspartic acid exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa). L-Aspartic acid has been found throughout all human tissues, and has also been detected in most biofluids, including blood, breast milk, saliva, and sweat. Within the cell, L-aspartic acid is primarily located in the cytoplasm and mitochondria. L-Aspartic acid exists in all eukaryotes, ranging from yeast to humans. L-Aspartic acid participates in a number of enzymatic reactions. In particular, L-Aspartic acid and oxoglutaric acid can be converted into oxalacetic acid and L-glutamic acid through its interaction with the enzyme aspartate aminotransferase, mitochondrial. In addition, 5-Amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylate and L-aspartic acid can be converted into saicar through its interaction with the enzyme multifunctional protein ADE2. In humans, L-aspartic acid is involved in the homocarnosinosis pathway, the aspartate metabolism pathway, the arginine and proline metabolism pathway, and the thioguanine action pathway. L-Aspartic acid is also involved in several metabolic disorders, some of which include the canavan disease pathway, 4-hydroxybutyric aciduria/succinic semialdehyde dehydrogenase deficiency, adenosine deaminase deficiency, and the hyperinsulinism-hyperammonemia syndrome pathway. Outside of the human body, L-aspartic acid can be found in a number of food items such as black elderberry, irish moss, black cabbage, and mammee apple. This makes L-aspartic acid a potential biomarker for the consumption of these food products.
L-aspartic acid is the L-enantiomer of aspartic acid. It has a role as an Escherichia coli metabolite, a mouse metabolite and a neurotransmitter. It is an aspartate family amino acid, a proteinogenic amino acid, an aspartic acid and a L-alpha-amino acid. It is a conjugate acid of a L-aspartate(1-). It is an enantiomer of a D-aspartic acid.
L-Aspartic acid, also known as L-aspartate or 2-aminosuccinate, belongs to the class of organic compounds known as aspartic acid and derivatives. Aspartic acid and derivatives are compounds containing an aspartic acid or a derivative thereof resulting from reaction of aspartic acid at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. L-Aspartic acid exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa). L-Aspartic acid has been found throughout all human tissues, and has also been detected in most biofluids, including blood, breast milk, saliva, and sweat. Within the cell, L-aspartic acid is primarily located in the cytoplasm and mitochondria. L-Aspartic acid exists in all eukaryotes, ranging from yeast to humans. L-Aspartic acid participates in a number of enzymatic reactions. In particular, L-Aspartic acid and oxoglutaric acid can be converted into oxalacetic acid and L-glutamic acid through its interaction with the enzyme aspartate aminotransferase, mitochondrial. In addition, 5-Amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylate and L-aspartic acid can be converted into saicar through its interaction with the enzyme multifunctional protein ADE2. In humans, L-aspartic acid is involved in the homocarnosinosis pathway, the aspartate metabolism pathway, the arginine and proline metabolism pathway, and the thioguanine action pathway. L-Aspartic acid is also involved in several metabolic disorders, some of which include the canavan disease pathway, 4-hydroxybutyric aciduria/succinic semialdehyde dehydrogenase deficiency, adenosine deaminase deficiency, and the hyperinsulinism-hyperammonemia syndrome pathway. Outside of the human body, L-aspartic acid can be found in a number of food items such as black elderberry, irish moss, black cabbage, and mammee apple. This makes L-aspartic acid a potential biomarker for the consumption of these food products.
L-aspartic acid is the L-enantiomer of aspartic acid. It has a role as an Escherichia coli metabolite, a mouse metabolite and a neurotransmitter. It is an aspartate family amino acid, a proteinogenic amino acid, an aspartic acid and a L-alpha-amino acid. It is a conjugate acid of a L-aspartate(1-). It is an enantiomer of a D-aspartic acid.
Brand Name:
Vulcanchem
CAS No.:
25608-40-6
VCID:
VC0179476
InChI:
InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1
SMILES:
C(C(C(=O)O)N)C(=O)O
Molecular Formula:
C4H7NO4
Molecular Weight:
133.1 g/mol
Poly-L-aspartate
CAS No.: 25608-40-6
Main Products
VCID: VC0179476
Molecular Formula: C4H7NO4
Molecular Weight: 133.1 g/mol
CAS No. | 25608-40-6 |
---|---|
Product Name | Poly-L-aspartate |
Molecular Formula | C4H7NO4 |
Molecular Weight | 133.1 g/mol |
IUPAC Name | (2S)-2-aminobutanedioic acid |
Standard InChI | InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1 |
Standard InChIKey | CKLJMWTZIZZHCS-REOHCLBHSA-N |
Isomeric SMILES | C([C@@H](C(=O)O)N)C(=O)O |
SMILES | C(C(C(=O)O)N)C(=O)O |
Canonical SMILES | C(C(C(=O)O)N)C(=O)O |
Colorform | White, crystalline solid Orthorhombic bisphenoidal leaflets or rods |
Density | 1.6603 at 13 °C 1.7 g/cm³ |
Melting Point | 270 °C 272.5 °C Mp 269-271 ° dec. 270-271 °C 270°C |
Physical Description | Liquid Solid COLOURLESS CRYSTALS. White crystals or crystalline powder; odourless |
Description | Aspartic Acid is a non-essential amino acid in humans, Aspartic Acid has an overall negative charge and plays an important role in the synthesis of other amino acids and in the citric acid and urea cycles. Asparagine, arginine, lysine, methionine, isoleucine, and some nucleotides are synthesized from aspartic acid. Aspartic acid also serves as a neurotransmitter. (NCI04) L-Aspartic acid, also known as L-aspartate or 2-aminosuccinate, belongs to the class of organic compounds known as aspartic acid and derivatives. Aspartic acid and derivatives are compounds containing an aspartic acid or a derivative thereof resulting from reaction of aspartic acid at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. L-Aspartic acid exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa). L-Aspartic acid has been found throughout all human tissues, and has also been detected in most biofluids, including blood, breast milk, saliva, and sweat. Within the cell, L-aspartic acid is primarily located in the cytoplasm and mitochondria. L-Aspartic acid exists in all eukaryotes, ranging from yeast to humans. L-Aspartic acid participates in a number of enzymatic reactions. In particular, L-Aspartic acid and oxoglutaric acid can be converted into oxalacetic acid and L-glutamic acid through its interaction with the enzyme aspartate aminotransferase, mitochondrial. In addition, 5-Amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylate and L-aspartic acid can be converted into saicar through its interaction with the enzyme multifunctional protein ADE2. In humans, L-aspartic acid is involved in the homocarnosinosis pathway, the aspartate metabolism pathway, the arginine and proline metabolism pathway, and the thioguanine action pathway. L-Aspartic acid is also involved in several metabolic disorders, some of which include the canavan disease pathway, 4-hydroxybutyric aciduria/succinic semialdehyde dehydrogenase deficiency, adenosine deaminase deficiency, and the hyperinsulinism-hyperammonemia syndrome pathway. Outside of the human body, L-aspartic acid can be found in a number of food items such as black elderberry, irish moss, black cabbage, and mammee apple. This makes L-aspartic acid a potential biomarker for the consumption of these food products. L-aspartic acid is the L-enantiomer of aspartic acid. It has a role as an Escherichia coli metabolite, a mouse metabolite and a neurotransmitter. It is an aspartate family amino acid, a proteinogenic amino acid, an aspartic acid and a L-alpha-amino acid. It is a conjugate acid of a L-aspartate(1-). It is an enantiomer of a D-aspartic acid. |
Related CAS | 1115-63-5 (mono-potassium salt) 14007-45-5 (potassium salt) 17090-93-6 (hydrochloride salt) 2001-89-0 (di-potassium salt) 2068-80-6 (magnesium (2:1) salt) 21059-46-1 (calcium salt) 3792-50-5 (mono-hydrochloride salt) 39162-75-9 (calcium (2:1) salt) 5598-53-8 (di-hydrochloride salt) |
Solubility | 5390 mg/L (at 25 °C) 5.36 mg/mL at 25 °C 1 g in 222.2 ml water at 20 °C; 1 g in 149.9 ml water at 30 °C; more sol in salt soln; sol in acids, alkalies Insoluble in ethanol, ethyl ether, benzene; soluble in dilute HCl, pyridine In water, 5,360 mg/L at 25 °C 5.39 mg/mL Solubility in water, g/100ml: 0.45 Slightly soluble in water; Insoluble in ether Insoluble (in ethanol) |
Synonyms | (+-)-Aspartic Acid (R,S)-Aspartic Acid Ammonium Aspartate Aspartate Aspartate Magnesium Hydrochloride Aspartate, Ammonium Aspartate, Calcium Aspartate, Dipotassium Aspartate, Disodium Aspartate, Magnesium Aspartate, Monopotassium Aspartate, Monosodium Aspartate, Potassium Aspartate, Sodium Aspartic Acid Aspartic Acid, Ammonium Salt Aspartic Acid, Calcium Salt Aspartic Acid, Dipotassium Salt Aspartic Acid, Disodium Salt Aspartic Acid, Hydrobromide Aspartic Acid, Hydrochloride Aspartic Acid, Magnesium (1:1) Salt, Hydrochloride, Trihydrate Aspartic Acid, Magnesium (2:1) Salt Aspartic Acid, Magnesium-Potassium (2:1:2) Salt Aspartic Acid, Monopotassium Salt Aspartic Acid, Monosodium Salt Aspartic Acid, Potassium Salt Aspartic Acid, Sodium Salt Calcium Aspartate Dipotassium Aspartate Disodium Aspartate L Aspartate L Aspartic Acid L-Aspartate L-Aspartic Acid Magnesiocard Magnesium Aspartate Mg-5-Longoral Monopotassium Aspartate Monosodium Aspartate Potassium Aspartate Sodium Aspartate |
Vapor Pressure | 2.6X10-7 mm Hg at 25 °C (est) |
PubChem Compound | 5960 |
Last Modified | Nov 11 2021 |
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